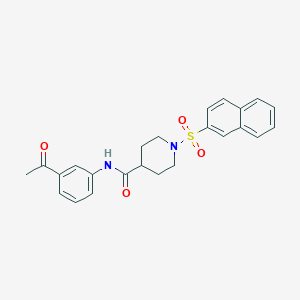![molecular formula C19H23N3O3 B4398039 N-{3-[(3-propoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B4398039.png)
N-{3-[(3-propoxybenzoyl)amino]propyl}isonicotinamide
Übersicht
Beschreibung
N-{3-[(3-propoxybenzoyl)amino]propyl}isonicotinamide, also known as PBAPI, is a chemical compound that has gained significant attention in the field of scientific research. PBAPI is a derivative of isonicotinamide and has shown promising results in various research studies.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-propoxybenzoyl)amino]propyl}isonicotinamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has also been shown to have a positive effect on the immune system and has been studied for its potential use in treating autoimmune diseases.
Wirkmechanismus
The mechanism of action of N-{3-[(3-propoxybenzoyl)amino]propyl}isonicotinamide is not fully understood. However, it has been proposed that this compound may act on various signaling pathways in the body, such as the NF-κB pathway, to exert its effects. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegeneration. This compound has also been shown to have a positive effect on the immune system and can enhance the activity of immune cells such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(3-propoxybenzoyl)amino]propyl}isonicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound is also stable under various conditions, allowing for long-term storage. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(3-propoxybenzoyl)amino]propyl}isonicotinamide. One area of interest is its potential use in treating autoimmune diseases. This compound has been shown to have a positive effect on the immune system, and further research is needed to determine its potential as a treatment for autoimmune diseases. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research.
Conclusion:
This compound is a chemical compound that has shown promising results in various scientific research studies. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a potential candidate for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential uses, this compound has the potential to be a valuable tool in the field of scientific research.
Eigenschaften
IUPAC Name |
N-[3-[(3-propoxybenzoyl)amino]propyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-13-25-17-6-3-5-16(14-17)19(24)22-10-4-9-21-18(23)15-7-11-20-12-8-15/h3,5-8,11-12,14H,2,4,9-10,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPUXLJFTIQLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-(3-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4397961.png)


![1-{[2-methyl-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4397976.png)
![5-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4397978.png)

![2,2,2-trichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397987.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4397995.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B4398000.png)
![2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4398005.png)
![N-{4-[(propylamino)sulfonyl]phenyl}butanamide](/img/structure/B4398014.png)

![2-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4398027.png)
![ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4398040.png)